Alloc-Val-Ala-PAB-OH, a compound used in the development of antibody-drug conjugates (ADCs), serves as a linker that connects a drug payload to an antibody. This strategic connection allows for targeted delivery and release of therapeutic agents specifically to cancer cells, enhancing treatment efficacy while minimizing systemic toxicity. The compound is classified under peptide linkers, particularly those designed for bioconjugation in cancer therapeutics.
Alloc-Val-Ala-PAB-OH is derived from the amino acids valine and alanine, linked through a peptide bond to a para-aminobenzyl alcohol (PAB) moiety. It falls under the broader category of peptide linkers used in ADC formulations, which are critical for ensuring stability and controlled release of cytotoxic drugs within targeted tissues. These linkers are engineered to be stable in circulation but cleavable by specific enzymes that are often overexpressed in tumor cells, thereby facilitating localized drug release.
The synthesis of Alloc-Val-Ala-PAB-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, usually valine, to a solid support resin. Following this, the subsequent amino acid, alanine, is coupled using a coupling reagent such as HATU (1-Hydroxy-7-azabenzotriazole-1-yl) or EEDQ (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide). The final step involves attaching the para-aminobenzyl alcohol moiety through an amide bond formation.
The synthesis can be summarized as follows:
This method allows for high yield and purity of the final compound, essential for its application in ADCs .
Alloc-Val-Ala-PAB-OH has a complex molecular structure characterized by its peptide backbone and functional groups. The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structure is crucial as it determines the compound's reactivity and interaction with other molecules during drug delivery processes.
Alloc-Val-Ala-PAB-OH participates in various chemical reactions that facilitate its application in ADCs:
These reactions are critical for ensuring that the drug is released only at the desired site of action, enhancing therapeutic efficacy while reducing off-target effects.
Alloc-Val-Ala-PAB-OH operates through a mechanism that leverages its structure to facilitate targeted drug delivery:
Relevant data indicate that modifications at certain positions can enhance stability against premature cleavage in circulation while maintaining reactivity within target cells .
Alloc-Val-Ala-PAB-OH is primarily used in:
Alloc-Val-Ala-PAB-OH serves as the structural foundation for constructing lysosome-cleavable linkers in ADCs. Its integration follows a modular conjugation pathway:
Table 1: Key Functional Domains of Alloc-Val-Ala-PAB-OH
Structural Domain | Chemical Function | Role in ADC Mechanism |
---|---|---|
Alloc (Allyloxycarbonyl) | N-terminal protecting group | Prevents premature conjugation; removed via Pd(0)/scavenger |
Val-Ala dipeptide | Cathepsin B substrate | Lysosomal cleavage site for payload release |
PAB-OH (para-aminobenzyl alcohol) | Self-immolative spacer | 1,6-Elimination after enzymatic cleavage |
This architecture enables ADCs like rovalpituzumab tesirine (Rova-T), where Alloc-Val-Ala-PAB-OH links pyrrolobenzodiazepine (PBD) dimers to anti-DLL3 antibodies [10]. The linker’s hydrophilicity (logD₇.₄ ≈ 2.11) also enhances ADC solubility, reducing aggregation compared to hydrophobic analogs like SGD-1910 [10].
The development of Alloc-Val-Ala-PAB-OH represents a pivotal advancement from first-generation cleavable linkers:
Table 2: Evolution of Dipeptide Linker Chemistries in ADCs
Linker Type | Example ADCs | Key Advantages | Limitations |
---|---|---|---|
Hydrazone | Mylotarg®, Besponsa® | Simple synthesis; pH-sensitive release | Plasma instability; non-specific release |
Val-Cit-PABC | Adcetris®, Polivy® | Tumor-specific cathepsin B cleavage | Ces1C-mediated cleavage in rodents; neutrophil elastase sensitivity |
Val-Ala-PAB | Rova-T, DS-1062a | Ces1C resistance; lower elastase sensitivity | Requires optimized P3 residues for human plasma stability |
The synthesis of Alloc-Val-Ala-PAB-OH enabled convergent payload construction, as exemplified in tesirine (SG3249) production. Its Alloc protection permits orthogonal deprotection during PBD dimer assembly, avoiding racemization [10].
Alloc-Val-Ala-PAB-OH embodies three key advantages that refine ADC targeting:
Table 3: Biophysical Properties of Alloc-Val-Ala-PAB-OH
Property | Value | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 377.44 g/mol | MS | Ensures ADC hydrophilicity (optimal DAR = 2–4) |
Purity | >97.0% (HPLC) | HPLC | Batch consistency for clinical ADC manufacturing |
Specific Rotation | [α]₂₀/D = -14° to -18° (c=1, DMF) | Polarimetry | Confirms stereochemical integrity of Val/Ala residues |
Storage Stability | -20°C under inert gas | N/A | Prevents dipeptide hydrolysis/oxidation |
These attributes position Alloc-Val-Ala-PAB-OH as a cornerstone in next-generation ADCs, balancing enzymatic specificity, plasma stability, and synthetic flexibility [4] [6] [10].
Appendix: Standardized Compound Identifiers
Table 4: Alloc-Val-Ala-PAB-OH Chemical Database
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 1343407-91-9 | [1] [5] [6] |
IUPAC Name | prop-2-enyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | [1] |
Synonyms | Allyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate; N-(Allyloxycarbonyl)-L-valyl-[4-(hydroxymethyl)phenyl]-L-alaninamide | [1] [5] |
Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC=C | [1] |
InChIKey | LVLAVLCLIPDFJK-BBRMVZONSA-N | [1] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7